molecular formula C7H4ClFN4O2S B2826831 4-Chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl fluoride CAS No. 2137866-60-3

4-Chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl fluoride

Cat. No. B2826831
CAS RN: 2137866-60-3
M. Wt: 262.64
InChI Key: KXLDSURVMKOVDL-UHFFFAOYSA-N
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Description

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are commonly known as better pharmacological agents and novel medications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Mechanism of Action

Tetrazole can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Safety and Hazards

On exposure to shock, fire, and heat on friction, tetrazoles burst vigorously . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

Tetrazoles and their derivatives continue to be a focus of research due to their wide range of biological properties and potential applications in pharmaceutical chemistry . Further studies are needed to explore their full potential and to develop safer and more effective drugs.

properties

IUPAC Name

4-chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN4O2S/c8-6-2-1-4(16(9,14)15)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLDSURVMKOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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